molecular formula C11H15FO B2981953 3-(4-Fluorophenyl)-2-methylbutan-1-ol CAS No. 2248355-05-5

3-(4-Fluorophenyl)-2-methylbutan-1-ol

Cat. No. B2981953
CAS RN: 2248355-05-5
M. Wt: 182.238
InChI Key: VMWOUZSAHBNIRS-UHFFFAOYSA-N
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Description

This compound is likely to be a derivative of phenylpropanol, which is a type of organic compound that contains a phenyl group . The presence of the fluorine atom and the methyl group at specific positions in the molecule could potentially influence its physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The fluorine atom is expected to be attached to the phenyl ring, and the methyl group is likely to be attached to the butanol backbone .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the presence of the fluorine atom and the methyl group . For instance, the fluorine atom is highly electronegative, which could make the compound more reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would likely be influenced by the presence of the fluorine atom and the methyl group .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use . For instance, if it’s used as a drug, it could interact with biological targets in the body to exert its effects .

Safety and Hazards

Like many organic compounds, this substance could pose certain hazards. For instance, it could be harmful if swallowed, inhaled, or comes into contact with the skin . It’s important to handle it with appropriate safety measures .

Future Directions

The future research directions could involve studying the potential applications of this compound in various fields. For instance, it could be explored as a potential drug candidate or as a building block in organic synthesis .

properties

IUPAC Name

3-(4-fluorophenyl)-2-methylbutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO/c1-8(7-13)9(2)10-3-5-11(12)6-4-10/h3-6,8-9,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWOUZSAHBNIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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